

# Diethyl Azelate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Diethyl azelate

Cat. No.: B1215421

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CAS Number: 624-17-9 Molecular Weight: 244.33 g/mol [\[1\]](#)[\[2\]](#)

This technical guide provides an in-depth overview of **diethyl azelate**, a dicarboxylic acid ester with significant potential in research and drug development. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action as a membrane active immunomodulator.

## Core Data Presentation

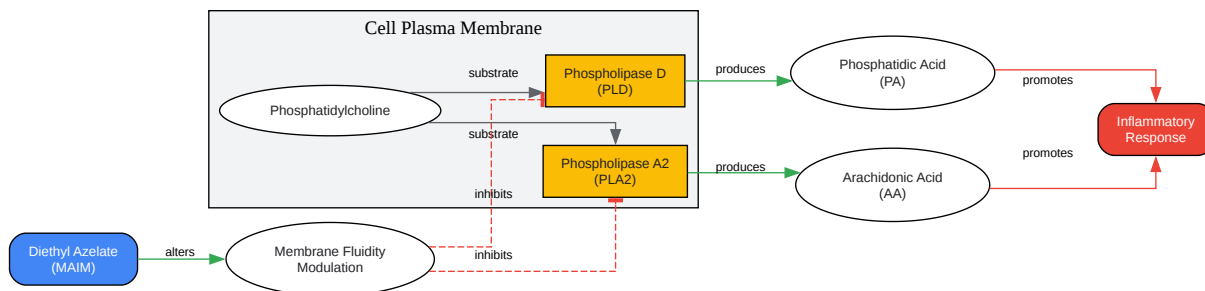
The following table summarizes the key quantitative data for **diethyl azelate**.

Property	Value	Reference
Molecular Formula	C13H24O4	[1][2]
CAS Number	624-17-9	[1][3]
Molecular Weight	244.33 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	
Density	0.973 g/mL at 25 °C	[3][4]
Boiling Point	172 °C at 18 mmHg	[3][4]
Melting Point	-16 to -15.8 °C	[4]
Refractive Index	n <sub>20/D</sub> 1.435	[3][4]
Solubility	Soluble in organic solvents like ether and alcohol; insoluble in water.	
Flash Point	>113 °C (closed cup)	[5]

## Mechanism of Action: Membrane Active Immunomodulator

**Diethyl azelate** is classified as a membrane active immunomodulator (MAIM).[6] Its primary mechanism of action involves the reversible fluidization of the cell plasma membrane. This alteration in membrane dynamics modulates inflammatory signaling pathways.[7] Specifically, **diethyl azelate** has been shown to inhibit the activity of key enzymes involved in inflammatory processes, namely phospholipase A2 (PLA2) and phospholipase D (PLD).[7][8][9]

The inhibition of these phospholipases disrupts the production of downstream signaling molecules that propagate inflammation. By reducing the activity of PLA2, **diethyl azelate** limits the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. Similarly, inhibiting PLD decreases the formation of phosphatidic acid, another important second messenger in inflammatory signaling.[1][2][10]



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Mechanism of **Diethyl Azelate** as a Membrane Active Immunomodulator.

## Experimental Protocols

### Synthesis and Purification of Diethyl Azelate

This protocol describes the synthesis of **diethyl azelate** via Fischer esterification of azelaic acid, followed by purification.

Materials:

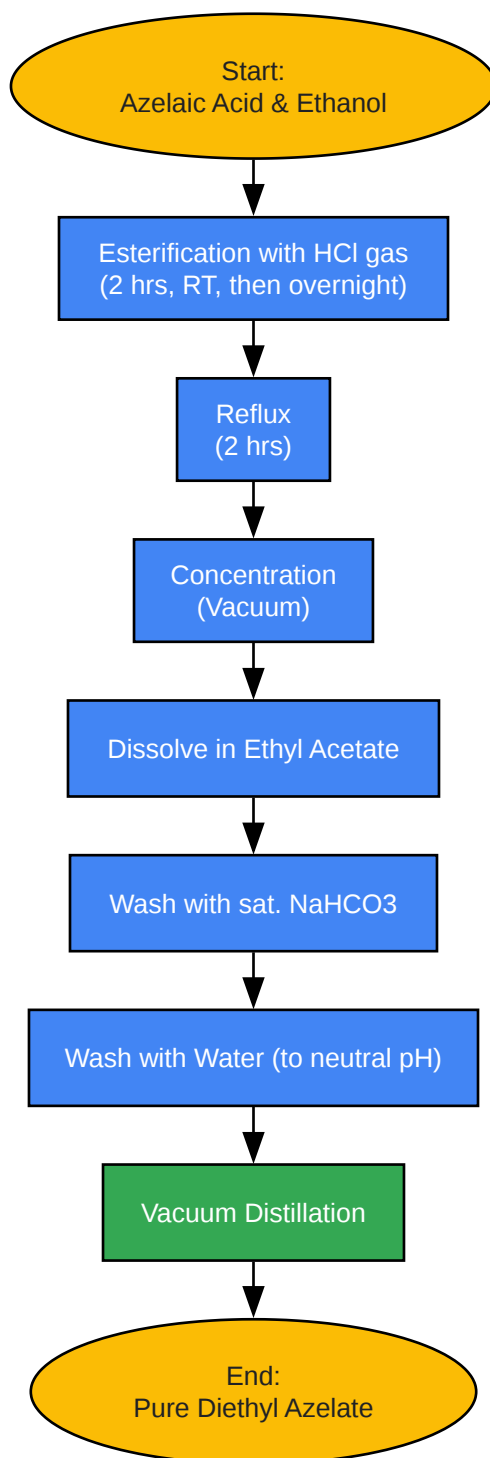
- Azelaic acid (20 g)
- Anhydrous ethanol (200 proof, 200 ml)
- Anhydrous hydrogen chloride gas
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Deionized water
- 350 ml gas washing bottle

- 1 L Erlenmeyer flask
- Stirring apparatus
- Reflux condenser
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Combine azelaic acid (20 g) and anhydrous ethanol (200 ml) in a 350 ml gas washing bottle equipped with a stirrer.
- In a chemical fume hood, bubble anhydrous hydrogen chloride gas through the solution at room temperature with continuous stirring for 2 hours. The gas should be introduced at a rate that allows for its dissolution without significant bubbling at the surface.
- Continue stirring the mixture overnight at room temperature.
- Transfer the solution to a 1 L Erlenmeyer flask and heat to reflux for 2 hours to drive off excess dissolved hydrogen chloride.
- Cool the solution to room temperature and concentrate it under vacuum using a rotary evaporator to yield a clear, slightly yellow oil.
- Dissolve the crude **diethyl azelate** in ethyl acetate.
- Wash the ethyl acetate solution several times with a saturated aqueous solution of sodium bicarbonate.
- Subsequently, wash the solution with water until the pH of the aqueous layer is neutral.
- Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

- Purify the resulting oil by vacuum distillation to obtain pure **diethyl azelate** (yield: approximately 22 g, 88% of theoretical).[11]



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Workflow for the Synthesis and Purification of **Diethyl Azelate**.

## In Vitro Phospholipase D (PLD) Activity Assay

This protocol provides a fluorescence-based method for determining PLD activity, which can be adapted to screen for inhibitors like **diethyl azelate**.

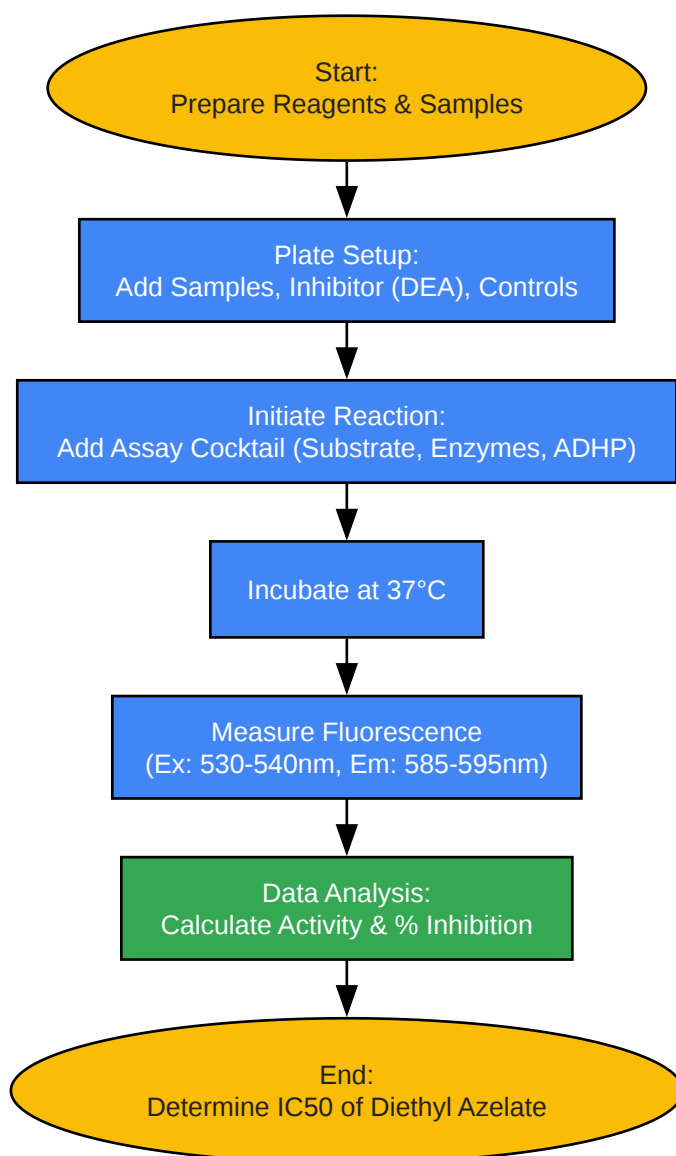
### Materials:

- PLD Assay Kit (e.g., Cayman Chemical Item No. 700460 or similar)
- PLD Assay Buffer
- PLD Substrate (Phosphatidylcholine)
- Choline Oxidase
- Horseradish Peroxidase (HRP)
- 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
- Resorufin Standard
- Purified PLD or cell lysates containing PLD
- **Diethyl azelate** (or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well plate (black, clear bottom for fluorescence)
- Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

### Procedure:

- **Reagent Preparation:** Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, standards, and enzymes.
- **Standard Curve:** Prepare a resorufin standard curve by performing serial dilutions of the resorufin standard in the assay buffer.
- **Sample Preparation:**

- For purified enzyme, dilute to the desired concentration in cold assay buffer.
- For cell lysates, homogenize or sonicate cell pellets ( $\sim 5 \times 10^6$  cells) in 0.5-1.0 ml of cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
- Assay Reaction:
  - Add assay buffer, samples (or positive control), and the inhibitor (**diethyl azelate** at various concentrations) or vehicle control to the wells of the 96-well plate.
  - Prepare an assay cocktail containing the PLD substrate, choline oxidase, HRP, and ADHP in assay buffer.
  - Initiate the reaction by adding the assay cocktail to all wells.
- Incubation and Measurement:
  - Incubate the plate at 37°C, protected from light.
  - Measure the fluorescence at multiple time points using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.
- Data Analysis:
  - Subtract the background fluorescence from all readings.
  - Plot the resorufin standard curve (fluorescence vs. concentration).
  - Calculate the rate of reaction (change in fluorescence over time) for each sample.
  - Use the standard curve to convert the fluorescence values to the concentration of the product formed.
  - Determine the PLD activity in the samples. For inhibitor studies, calculate the percent inhibition of PLD activity by **diethyl azelate** at each concentration and determine the IC<sub>50</sub> value.[\[12\]](#)



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Workflow for the In Vitro Phospholipase D (PLD) Activity Assay.

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